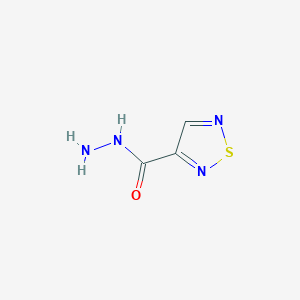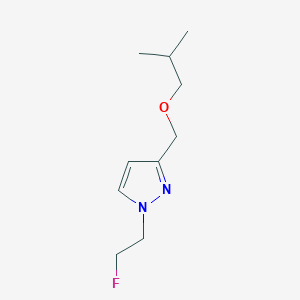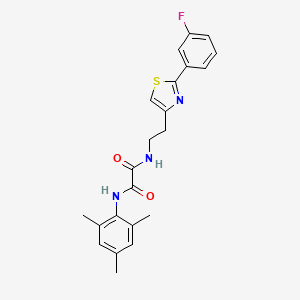
Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate” is a chemical compound used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C13H14NO2S/c1-8-3-5-9 (6-4-8)10-7-17-12 (11 (10)14)13 (15)16-2/h3-7,17H,14H2,1-2H3 . The molecular weight of the compound is 248.33 . Chemical Reactions Analysis
“Methyl 3-amino-2-thiophenecarboxylate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a molecular weight of 248.33 . It should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Assessment of Genotoxic and Carcinogenic Potentials
Thiophene derivatives, including Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate, have been evaluated for their genotoxic, mutagenic, and carcinogenic potentials. The study employed methodologies such as the Ames test and Comet assay, exploring the compound's DNA-damaging effects and carcinogenic potential, with a focus on elucidating structure-toxicity relationships and potential toxicological pathways (Lepailleur et al., 2014).
Chemical Synthesis and Reactivity
Chemical Reactivity with Amines and Hydrazines
Research on this compound has also explored its reactivity with orthoesters, primary amines, hydrazines, and phenylhydrazine. The study delved into the mechanisms of cyclization, providing insights into the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).
Synthesis of Tetrasubstituted Thiophenes
The compound has also been utilized in the synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol, demonstrating its versatility and efficiency in organic synthesis (Sahu et al., 2015).
Applications in Material Science
Corrosion Inhibition Properties
The compound and its derivatives have been assessed for their corrosion inhibition properties on mild steel, which is vital for industrial applications like pickling processes. The study included a comprehensive examination of the compounds' surface interaction and theoretical insights into the binding mechanisms (Dohare et al., 2017).
Crystal Structure Analysis
The crystal structure of related thiophene derivatives has been studied, providing valuable information on molecular configuration, stabilization mechanisms, and potential interactions, crucial for understanding the material properties and designing new compounds (Vasu et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-3-5-9(6-4-8)10-7-17-12(11(10)14)13(15)16-2/h3-7H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJDUVOANRRUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2875250.png)
![4-{[(4-Carboxybutyl)amino]methyl}benzoic acid](/img/structure/B2875251.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2875254.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2875256.png)
![N-(2-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2875257.png)

![3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2875263.png)

![N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2875265.png)

![2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B2875267.png)
